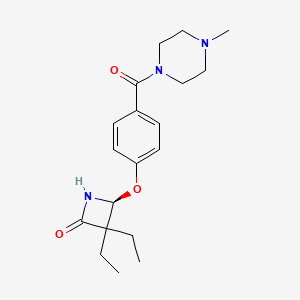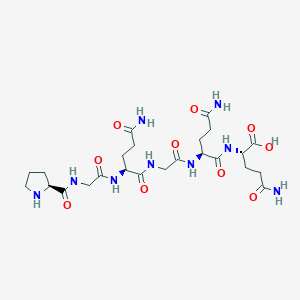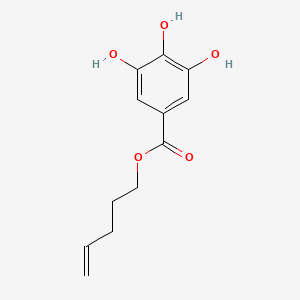
Dimethylbis(10-phenylanthracen-9-YL)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbis(10-phenylanthracen-9-yl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 10-phenylanthracen-9-yl groups attached to a central silicon atom, which is also bonded to two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethylbis(10-phenylanthracen-9-yl)silane typically involves the use of cross-coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,10-dibromoanthracene with phenylboronic acid in the presence of a palladium catalyst and a base. The resulting 10-phenylanthracen-9-yl groups are then reacted with a silicon precursor, such as dimethyldichlorosilane, to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylbis(10-phenylanthracen-9-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted anthracene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethylbis(10-phenylanthracen-9-yl)silane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying photophysical properties.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism by which dimethylbis(10-phenylanthracen-9-yl)silane exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo intersystem crossing to form triplet excited states. These excited states can then participate in energy transfer processes, such as triplet-triplet annihilation, leading to photon upconversion. This mechanism is useful in applications like OLEDs and photon upconversion systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: A well-known compound used in similar applications, such as OLEDs and photon upconversion.
9,10-Dimethylanthracene: Another anthracene derivative with similar photophysical properties.
10,10’-Diphenyl-9,9’-bianthracene: Lacks the central silicon atom but has similar structural features.
Uniqueness
Dimethylbis(10-phenylanthracen-9-yl)silane is unique due to the presence of the silicon atom, which imparts different electronic properties compared to its carbon analogs. This can lead to variations in photophysical behavior and reactivity, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
219917-75-6 |
|---|---|
Formule moléculaire |
C42H32Si |
Poids moléculaire |
564.8 g/mol |
Nom IUPAC |
dimethyl-bis(10-phenylanthracen-9-yl)silane |
InChI |
InChI=1S/C42H32Si/c1-43(2,41-35-25-13-9-21-31(35)39(29-17-5-3-6-18-29)32-22-10-14-26-36(32)41)42-37-27-15-11-23-33(37)40(30-19-7-4-8-20-30)34-24-12-16-28-38(34)42/h3-28H,1-2H3 |
Clé InChI |
QDDMKMQXAPWTIU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)

![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)

![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
![N-[3,5-Bis(chloromethyl)phenyl]acetamide](/img/structure/B14253658.png)
